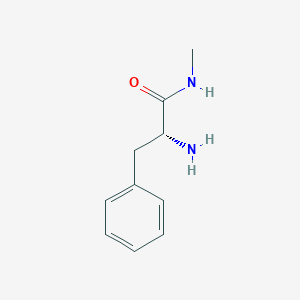

(R)-2-Amino-N-methyl-3-phenylpropanamide

Descripción general

Descripción

®-2-Amino-N-methyl-3-phenylpropanamide is an organic compound with a chiral center, making it optically active

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-methyl-3-phenylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral amine and phenylpropanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with the phenylpropanamide.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-N-methyl-3-phenylpropanamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistency and efficiency.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction rates and yields.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-N-methyl-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antiviral Activity

(R)-2-Amino-N-methyl-3-phenylpropanamide has been investigated for its potential as an antiviral agent, particularly against HIV. Studies have shown that compounds with structural similarities to (R)-AMPA can inhibit the HIV capsid protein, which plays a crucial role in the viral life cycle. For instance, derivatives of (R)-AMPA have demonstrated moderate inhibitory activity against HIV-1, with IC50 values in the micromolar range, suggesting that modifications to its structure could enhance its antiviral efficacy .

1.2 Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems. Research indicates that (R)-AMPA can act as a modulator of glutamate receptors, which are pivotal in synaptic transmission and plasticity. This property makes it a candidate for studying neurodegenerative diseases and cognitive disorders . Its ability to influence neural pathways could lead to developments in treatments for conditions such as Alzheimer's disease.

Chemical Synthesis

This compound is synthesized through several methods, often involving the use of chiral catalysts to ensure the production of the desired enantiomer. The synthesis typically includes:

- Step 1: Formation of the amide bond through coupling reactions involving amino acids or their derivatives.

- Step 2: Purification techniques like recrystallization or chromatography to isolate the pure compound.

This synthetic versatility allows for modifications that can enhance biological activity or reduce toxicity .

Biochemical Research

3.1 Enzyme Interaction Studies

Research has shown that (R)-AMPA interacts with various enzymes and proteins, influencing metabolic pathways. It has been observed to modulate gene expression involved in phenylpropanoid biosynthesis, which is critical for producing secondary metabolites like flavonoids and lignins . These interactions suggest potential roles in cellular signaling and metabolic regulation.

3.2 Drug Development

The compound's ability to affect biological pathways makes it a valuable target for drug development. Its structural characteristics allow it to be optimized for increased potency and selectivity against specific biological targets, such as enzymes involved in disease processes .

Case Studies and Research Findings

Several case studies highlight the applications of (R)-AMPA:

- HIV Inhibition: A study demonstrated that derivatives of (R)-AMPA exhibited significant inhibition of HIV replication in vitro, with further research needed to explore their mechanisms of action and potential clinical applications .

- Neuroprotective Effects: Investigations into the neuroprotective properties of (R)-AMPA have shown promise in animal models of neurodegeneration, suggesting that it may help mitigate cognitive decline associated with aging .

Mecanismo De Acción

The mechanism of action of ®-2-Amino-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-N-methyl-3-phenylpropanamide: The enantiomer of the compound, with different optical activity.

2-Amino-3-phenylpropanamide: Lacks the N-methyl group, leading to different chemical properties.

N-Methyl-3-phenylpropanamide: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

®-2-Amino-N-methyl-3-phenylpropanamide is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its similar compounds.

Actividad Biológica

(R)-2-Amino-N-methyl-3-phenylpropanamide, a chiral compound with the molecular formula C11H15N2O, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant case studies that highlight its significance in various therapeutic contexts.

Structural Characteristics

The compound features a unique arrangement of functional groups, including an amino group, a methyl group attached to nitrogen, and a phenyl group. These structural elements contribute to its chemical reactivity and biological interactions. The molecular weight of this compound is approximately 178.23 g/mol, which positions it favorably for interaction with biological targets.

Comparison with Similar Compounds

A comparative analysis of this compound with related compounds reveals insights into its unique properties:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-2-Amino-N-methyl-3-phenylpropanamide | 0.84 | Enantiomeric form; differing biological activity |

| (R)-2-(R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | 0.77 | Contains an additional carboxylic acid group |

| N-Methyl-2-hydroxy-3-methylamino-3-phenylpropanamide | 0.75 | Hydroxyl group introduces different reactivity |

| N-Methylbenzeneacetamide | 0.75 | Lacks the propanamide structure; different pharmacological profile |

This table illustrates that while these compounds share certain structural features, the specific arrangement and functional groups of this compound contribute to its distinct chemical behavior and potential applications in pharmacology.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological systems. Although specific pharmacological data may be limited, compounds with similar structures often exhibit significant activities such as enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies focusing on related compounds have shown moderate inhibitory effects against specific proteases, which are crucial in various disease processes.

In one study involving small molecule inhibitors, compounds similar to this compound demonstrated IC50 values ranging from 10.0 to 39.4 μM against target enzymes, indicating potential for therapeutic applications in managing diseases reliant on these proteolytic enzymes .

Case Studies

- Inhibition of Protease Activity : A study explored the inhibition of human rhinovirus (HRV) proteases using a series of small molecules, including derivatives of this compound. The results showed that some analogs exhibited significant inhibitory activity at low micromolar concentrations while maintaining low cytotoxicity levels .

- Antimicrobial Potential : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive bacteria. While direct studies on this compound are sparse, its structural analogs have demonstrated promising antibacterial activity, suggesting that further exploration could yield valuable insights into its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

(2R)-2-amino-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546796 | |

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144836-90-8 | |

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.